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molecular formula C7H12N2O B8606185 4-Hydroxymethyl-1-propylimidazole

4-Hydroxymethyl-1-propylimidazole

Cat. No. B8606185
M. Wt: 140.18 g/mol
InChI Key: JUKGEFQATJAKDS-UHFFFAOYSA-N
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Patent
US08877804B2

Procedure details

(1-propyl-1H-imidazol-4-yl)methanol (535 mg, 3.11 mmol) was first treated with SOCl2 (3 ml) in CH2Cl2 (5 ml) at 35° C. for 2 hrs. The solvent was removed to get a crude 4-(chloromethyl)-1-propyl-1H-imidazole. Then following General Procedure A, the title compound (587 mg, 67%) was prepared from 2-amino-4-chlorobenzenethiol (744 mg, 4.66 mmol), 4-(chloromethyl)-1-propyl-1H-imidazole, K2CO3 (2.1 g, 15.54 mmol) in DMF (10 ml).
Quantity
535 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]1[CH:8]=[C:7]([CH2:9]O)[N:6]=[CH:5]1)[CH2:2][CH3:3].O=S(Cl)[Cl:13]>C(Cl)Cl>[Cl:13][CH2:9][C:7]1[N:6]=[CH:5][N:4]([CH2:1][CH2:2][CH3:3])[CH:8]=1

Inputs

Step One
Name
Quantity
535 mg
Type
reactant
Smiles
C(CC)N1C=NC(=C1)CO
Name
Quantity
3 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Name
Type
product
Smiles
ClCC=1N=CN(C1)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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